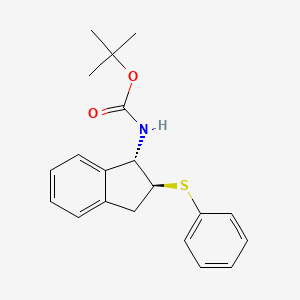
tert-Butyl ((1S,2S)-2-(phenylthio)-2,3-dihydro-1H-inden-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is a chemical compound with the molecular formula C19H25NO2S It is known for its unique structure, which includes a phenylthio group attached to an indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate typically involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated indene derivative.
Carbamate Formation: The final step involves the reaction of the indene derivative with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the phenylthio group or reduce the indene ring.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thiolated indene derivatives.
Substitution: Carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The indene ring system may also interact with various receptors or proteins, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylethyl N-[(1S,2R)-2-Hydroxycyclohexyl]carbamate: Another carbamate derivative with a different ring system.
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate: A similar compound with slight variations in the substituents.
Uniqueness
1,1-Dimethylethyl N-[(1S,2S)-2,3-dihydro-2-(phenylthio)-1H-inden-1-yl]carbamate is unique due to its specific combination of the indene ring system and the phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H23NO2S |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-phenylsulfanyl-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H23NO2S/c1-20(2,3)23-19(22)21-18-16-12-8-7-9-14(16)13-17(18)24-15-10-5-4-6-11-15/h4-12,17-18H,13H2,1-3H3,(H,21,22)/t17-,18-/m0/s1 |
Clave InChI |
XTWHVBFDFAJZMS-ROUUACIJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)SC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


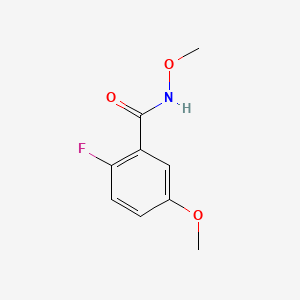
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
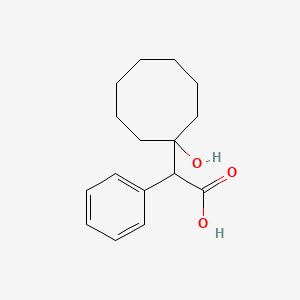
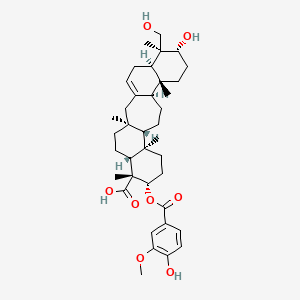
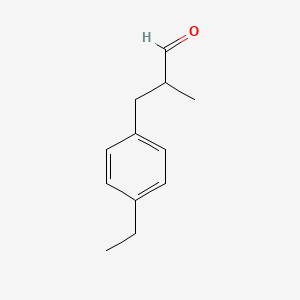
![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)

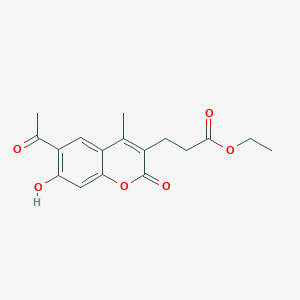
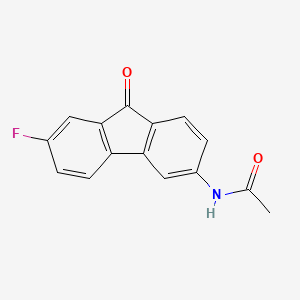
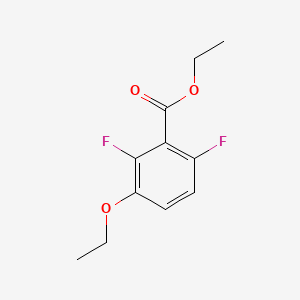
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
